5-Methoxypyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-5H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEZROSILNNWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=NC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Methoxypyrimidin 4 1h One and Its Analogues
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for accessing a wide array of substituted pyrimidines by assembling the heterocyclic ring from simpler, non-cyclic starting materials. These methods allow for the strategic introduction of various functional groups at specific positions on the pyrimidine (B1678525) ring.
Synthesis from Dihydroxypyrimidine Precursors via Halogenation
One common strategy for the synthesis of pyrimidine derivatives involves the initial formation of a dihydroxypyrimidine intermediate, which can then be halogenated to provide a reactive scaffold for further modification. For instance, the synthesis of 4,6-dichloro-5-methoxypyrimidine, a precursor for various substituted pyrimidines, can be achieved through a pathway that involves a dihydroxypyrimidine intermediate. The process can start from a malonic diester derivative, which undergoes cyclization to form a 4,6-dihydroxy-5-methoxypyrimidine (B1354921) salt. This intermediate is then subjected to a secondary chlorination reaction to yield the desired 4,6-dichloro-5-methoxypyrimidine. google.com
The halogenation of dihydroxypyrimidines is a crucial step that transforms the relatively unreactive hydroxyl groups into good leaving groups, typically chlorine or bromine atoms. This activation allows for subsequent nucleophilic substitution or cross-coupling reactions to introduce a variety of functional groups at these positions. The general effect of halogenation is an increase in the binding energies of the carbon atoms in the pyrimidine ring, particularly at the site of halogenation, due to the electrophilic nature of halogen atoms. sci-hub.se
Synthesis from Malonic Diester Derivatives through Multi-step Sequences
Malonic ester synthesis is a classical and highly versatile method for the formation of a wide range of organic compounds, including heterocyclic systems like pyrimidines. libretexts.orgchemistnotes.com The acidity of the α-hydrogens of malonic esters allows for their easy deprotonation to form a stable enolate, which can then act as a nucleophile in subsequent reactions. libretexts.org A multi-step sequence starting from a malonic diester can be employed to construct the pyrimidine ring with desired substitutions.
A representative synthesis of a substituted pyrimidine, specifically 4,6-dichloro-5-methoxypyrimidine, from a malonic diester involves the following key steps google.com:
Chlorination: The malonic diester is first chlorinated to produce a 2-chloro-malonic diester.
Methoxylation: The chlorinated intermediate then undergoes a methoxylation reaction to yield a 2-methoxy-malonic diester.
Cyclization: The 2-methoxy-malonic diester is cyclized to form a 4,6-dihydroxy-5-methoxypyrimidine disodium (B8443419) salt.
Secondary Chlorination: Finally, this salt is treated with a chlorinating agent to produce 4,6-dichloro-5-methoxypyrimidine.
This multi-step approach offers a high degree of control over the substitution pattern of the resulting pyrimidine ring. The choice of the initial malonic diester (e.g., dimethyl malonate, diethyl malonate) can influence the reaction conditions and yields. google.comresearchgate.net
| Step | Reactant | Reagent(s) | Product | Ref |
| 1 | Malonic diester | Chlorinating agent | 2-chloro-malonic diester | google.com |
| 2 | 2-chloro-malonic diester | Methoxylating agent | 2-methoxy-malonic diester | google.com |
| 3 | 2-methoxy-malonic diester | Cyclizing agent | 4,6-dihydroxy-5-methoxypyrimidine disodium salt | google.com |
| 4 | 4,6-dihydroxy-5-methoxypyrimidine disodium salt | Chlorinating agent | 4,6-dichloro-5-methoxypyrimidine | google.com |
Condensation and Cyclization Reactions in Pyrimidine Ring Formation
The cornerstone of de novo pyrimidine synthesis lies in the condensation and cyclization of a three-carbon component with a compound containing an N-C-N moiety. bu.edu.eg The most widely used method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com This approach is highly versatile, allowing for the synthesis of 2-substituted pyrimidines by varying the amidine component. mdpi.com
Other common N-C-N building blocks include urea (B33335), which leads to the formation of 2-pyrimidinones, and guanidine, which yields 2-aminopyrimidines. wikipedia.org The three-carbon fragment is typically a 1,3-dielectrophile that can react with the dinucleophilic N-C-N component. nih.gov
Recent advances in synthetic methodologies have expanded the repertoire of condensation and cyclization reactions for pyrimidine synthesis. These include multicomponent reactions, which allow for the assembly of the pyrimidine ring in a single step from three or more starting materials. mdpi.comorganic-chemistry.org For example, a protocol for the single-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been developed. nih.gov This method involves the activation of the amide with trifluoromethanesulfonic anhydride, followed by nucleophilic addition of the nitrile and subsequent annulation to form the pyrimidine ring. nih.gov
| Reaction Type | Three-Carbon Component | N-C-N Component | Product |
| Pinner Synthesis | β-Dicarbonyl compound | Amidine | 2-Substituted pyrimidine |
| Principal Synthesis | β-Dicarbonyl compound | Urea | 2-Pyrimidinone |
| Principal Synthesis | β-Dicarbonyl compound | Guanidine | 2-Aminopyrimidine |
| Multi-component Reaction | N-vinyl/aryl amide, Nitrile | - | Substituted pyrimidine |
Functionalization and Modification of Existing Pyrimidine Cores
The modification of a pre-formed pyrimidine ring is a powerful strategy for the synthesis of analogues of 5-methoxypyrimidin-4(1H)-one. This approach allows for the late-stage introduction of functional groups, which is particularly useful for generating libraries of compounds for structure-activity relationship studies.
Introduction of Methoxy (B1213986) Groups onto Pyrimidine Scaffolds
The introduction of a methoxy group onto a pyrimidine scaffold can significantly influence the molecule's biological activity and physicochemical properties. The methoxy group can act as a hydrogen bond acceptor and can also impact the lipophilicity of the compound. acs.org
One method for introducing a methoxy group is through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with a methoxide (B1231860) source. For example, 2,5-dichloropyrimidine (B52856) can be reacted with sodium methoxide, where the chlorine at the 2-position is selectively replaced to yield 2-methoxy-5-chloropyrimidine. The higher reactivity of the 2-position is attributed to the stabilization of the Meisenheimer complex by the adjacent nitrogen atoms. youtube.com
In some cases, the introduction of a methoxy group can be part of a larger synthetic sequence. For instance, in the synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, a ring-opening reaction of O-2,2'-anhydro-5-methyluridine with tris-(2-methoxyethyl)borate is employed to introduce the methoxyethyl group. nih.gov While not a direct methoxylation of the pyrimidine ring itself, this example illustrates the incorporation of methoxy-containing substituents onto pyrimidine-based structures.
Halogenation and Subsequent Nucleophilic or Cross-Coupling Substitutions
Halogenated pyrimidines are versatile intermediates in organic synthesis, serving as precursors for a wide range of functionalized derivatives. sci-hub.seacs.org The introduction of a halogen atom onto the pyrimidine ring activates it for subsequent nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. acs.orgnih.govquimicaorganica.org
Electrophilic halogenation of the pyrimidine ring typically occurs at the 5-position, which is the least electron-deficient carbon atom. wikipedia.org However, the regioselectivity can be influenced by the presence of other substituents on the ring.
Once halogenated, the pyrimidine can undergo SNAr reactions with various nucleophiles. Halogenated pyridines and pyrimidines are excellent substrates for SNAr reactions, especially when the halogen is positioned ortho or para to the ring nitrogen atoms, as the nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comnih.gov This allows for the introduction of a wide array of substituents, including amines, alkoxides, and thiolates. acs.orgnih.gov
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in medicinal chemistry. mdpi.comresearchgate.netnih.govscirp.org These reactions typically employ a palladium catalyst to couple a halogenated pyrimidine with an organometallic reagent (e.g., a boronic acid, organotin reagent, or terminal alkyne). nih.govicmpp.ro This methodology has been widely used in the synthesis of complex drug candidates containing a pyrimidine core. nih.gov For example, the synthesis of various functionalized pyrazolo[1,5-a]pyrimidines has been achieved through cross-coupling reactions on 3-iodo pyrazolo[1,5-a]pyrimidine. nih.gov
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product |
| Nucleophilic Aromatic Substitution | Halogenated Pyrimidine | Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) | Base | Substituted Pyrimidine |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine | Organoboronic acid/ester | Palladium catalyst, Base | Aryl/Alkyl-substituted Pyrimidine |
| Heck Coupling | Halogenated Pyrimidine | Alkene | Palladium catalyst, Base | Alkenyl-substituted Pyrimidine |
| Sonogashira Coupling | Halogenated Pyrimidine | Terminal Alkyne | Palladium and Copper catalysts, Base | Alkynyl-substituted Pyrimidine |
Solid Phase Synthesis Techniques for Pyrimidinone Derivatives
Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including pyrimidinone derivatives. This methodology involves attaching a starting material to an insoluble solid support (resin), carrying out a sequence of reactions, and finally cleaving the desired product from the support. The key advantages of SPS over traditional solution-phase synthesis include simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation.
A crucial element in many solid-phase strategies is the use of a traceless linker . This is a chemical moiety that connects the initial reactant to the solid support and is designed to be cleaved in a manner that leaves no residual atoms or functionality on the final product molecule. This "traceless" nature is highly desirable as it ensures that the linker does not interfere with the biological activity of the target compound.
For the synthesis of pyrimidinone derivatives, several traceless linker strategies have been developed. One common approach involves a sulfone linker. For instance, a facile preparation of 3,4-dihydropyrimidine-2-one derivatives has been described using a traceless solid-phase sulfone linker strategy. nih.gov The key steps in this process typically involve:
Attachment: An appropriate starting material is attached to the sulfone linker on the solid support.
Cyclization/Condensation: The pyrimidinone ring is constructed through a series of reactions on the solid phase. For example, a Biginelli-type condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) derivative can be performed.
Cleavage: The final product is released from the resin. In the case of some sulfone linkers, this cleavage is achieved under conditions that also facilitate the final cyclization and dehydration steps, releasing the target pyrimidinone without any trace of the linker. nih.govnih.gov
While a specific solid-phase synthesis protocol for this compound is not extensively detailed in the reviewed literature, the general principles of SPS for pyrimidinones (B12756618) can be readily adapted. A hypothetical solid-phase synthesis of a 5-alkoxy pyrimidinone derivative is outlined below:
| Step | Description | Reagents and Conditions | Purpose |
| 1. Resin Functionalization | A suitable resin (e.g., Merrifield resin) is functionalized with a traceless linker, such as a derivative of benzenesulfinic acid. | Sodium benzenesulfinate, activating agents. | To prepare the solid support for attachment of the first reactant. |
| 2. Attachment of First Building Block | A β-ketoester bearing the desired 5-alkoxy substituent is attached to the linker on the resin. | β-ketoester, coupling agents (e.g., DCC, DMAP). | To immobilize the first key component of the pyrimidinone ring. |
| 3. Condensation with Urea/Amidine | The resin-bound β-ketoester is reacted with a urea or amidine derivative. | Urea or amidine, acid or base catalyst. | To form the core pyrimidinone heterocycle. |
| 4. Cleavage from Resin | The final 5-alkoxy pyrimidinone is cleaved from the solid support. | Specific cleavage conditions depending on the linker (e.g., acid, base, or thermal). | To release the purified target compound into solution. |
The purification of the final product in SPS is significantly streamlined, often involving simple filtration and washing of the resin to remove excess reagents and by-products at each step. The final cleavage step releases the desired compound in a relatively pure form.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
Formula: (Molecular weight of the desired product / Sum of the molecular weights of all reactants) x 100%
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product.
Formula: Total mass of waste (kg) / Mass of product (kg) A lower E-factor indicates less waste and a greener process.
Let's consider a hypothetical comparison of a traditional solution-phase synthesis with a solid-phase and a greener solution-phase approach for a generic 5-alkoxy pyrimidinone.
| Metric | Traditional Solution-Phase Synthesis | Solid-Phase Synthesis | Greener Solution-Phase Synthesis (e.g., Microwave-assisted, green solvent) |
| Yield | Moderate to good | Often high due to the use of excess reagents | Generally high |
| Selectivity | May require protecting groups, leading to extra steps | High, as the solid support can sterically hinder side reactions | Can be high, depending on the catalyst and conditions |
| Reaction Time | Can be lengthy (hours to days) | Can be lengthy, but purification time is reduced | Often significantly shorter (minutes to hours) |
| Purification | Often requires column chromatography | Simple filtration and washing | May still require chromatography, but potentially less |
| Atom Economy | Can be low if protecting groups are used | Can be difficult to calculate accurately due to excess reagents, but the ideal reaction pathway can have high atom economy | Can be high, especially in one-pot reactions |
| E-Factor | Typically high due to solvent use and purification waste | Can be high due to the use of excess reagents and solvents for washing, but the resin can sometimes be recycled | Can be significantly lower due to reduced solvent use and potentially catalyst recycling |
| Solvent Usage | Often uses large volumes of conventional organic solvents | Uses significant volumes of solvents for washing | Minimized, with a focus on using greener solvents (e.g., water, ethanol, or solvent-free conditions) |
Efficiency: Solid-phase synthesis can be more efficient in terms of labor and time for purification, especially when creating a library of analogues. nih.gov Greener solution-phase methods, such as microwave-assisted synthesis, can dramatically increase efficiency by reducing reaction times. eurekaselect.com
Green Chemistry Principles: Greener solution-phase approaches often excel in adhering to green chemistry principles. For example, multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol, often accelerated by microwave irradiation or ultrasound, can lead to high yields, shorter reaction times, and a significant reduction in waste. eurekaselect.comtandfonline.com These methods often have a higher atom economy and a lower E-factor compared to traditional multi-step solution-phase syntheses.
While solid-phase synthesis offers clear advantages in terms of purification and library generation, the large volumes of solvents used for washing the resin can negatively impact its E-factor. However, the potential for resin recycling and the avoidance of complex purification steps can offset some of these drawbacks.
Chemical Reactivity and Transformation Pathways of 5 Methoxypyrimidin 4 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The reactivity of the 5-methoxypyrimidin-4(1H)-one ring towards substitution is a balance between the activating effect of the C5-methoxy group and the deactivating nature of the pyrimidinone core. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, generally making the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack, particularly when a suitable leaving group is present. Conversely, the ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.orgchemrxiv.org
The mechanism of electrophilic aromatic substitution (SEAr) involves an initial attack by the aromatic π-system on an electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.org The reaction concludes with the deprotonation of the carbon atom that was attacked, restoring aromaticity. masterorganicchemistry.com For nucleophilic aromatic substitution (SNAr), the reaction typically proceeds via a Meisenheimer complex intermediate, especially when the ring is activated by electron-withdrawing groups. chemrxiv.org
Reactivity of Halogenated Pyrimidine Intermediates
Halogenated derivatives of this compound are crucial intermediates for introducing further molecular diversity. Positions C2 and C6 of the pyrimidine ring can be halogenated, typically with chlorine or bromine, to create reactive sites for nucleophilic aromatic substitution (SNAr). These halogen atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles.
The reactivity of these halo-pyrimidines is significantly enhanced by the electron-withdrawing nature of the ring nitrogens and the carbonyl group. Nucleophiles such as amines, alkoxides, and thiolates can readily displace the halide, providing a straightforward route to 2- and 6-substituted this compound derivatives. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with amines, for example, demonstrates the high susceptibility of halogenated, electron-deficient pyrimidines to nucleophilic attack, where even alkoxy groups can be displaced under certain conditions. chemrxiv.org
Regioselectivity in Substitution Reactions
Regioselectivity in substitution reactions on the this compound scaffold is governed by the electronic effects of the existing substituents.
Nucleophilic Substitution : In halogenated intermediates, such as 2,6-dichloro-5-methoxypyrimidin-4(1H)-one, the regioselectivity of nucleophilic attack is determined by the relative activation of each position. The positions ortho and para to the electron-withdrawing nitrogen atoms (C2, C4, C6) are the most activated towards nucleophilic attack. In this specific system, both the C2 and C6 positions are highly activated. The precise site of initial substitution can be influenced by steric hindrance from the neighboring methoxy (B1213986) group and the specific reaction conditions employed.
Coupling Reactions for Aryl and Heteroaryl Moiety Introduction
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For halogenated derivatives of this compound, these reactions are indispensable for introducing complex aryl and heteroaryl groups, which are common motifs in pharmacologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Ullmann)
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of bonds that are difficult to construct using traditional methods.
Suzuki Coupling : This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. It is a powerful tool for forming C-C bonds and would be applicable for coupling aryl or heteroaryl boronic acids to a halogenated this compound intermediate.
Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl or heteroaryl halide and an amine. jk-sci.comacsgcipr.org It is a highly versatile method for synthesizing arylamines. libretexts.orgnih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product. libretexts.org This method allows for the introduction of a diverse range of primary and secondary amines onto the pyrimidine core.
Ullmann Reaction : Traditionally a copper-catalyzed reaction, modern palladium-catalyzed versions of the Ullmann condensation exist for forming C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.org While often requiring harsher conditions than Buchwald-Hartwig aminations, it remains a relevant strategy, particularly for C-O bond formation. wikipedia.org
| Reaction | Coupling Partners | Bond Formed | Typical Catalyst/Ligand System | Typical Base |
|---|---|---|---|---|
| Suzuki | Organohalide + Boronic Acid/Ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Buchwald-Hartwig | Organohalide + Amine/Amide | C-N (Aryl-Amine) | Pd₂(dba)₃/BINAP, XantPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Ullmann (Pd-catalyzed) | Organohalide + Alcohol/Amine | C-O / C-N | Pd(OAc)₂/Phosphine Ligands | K₂CO₃, Cs₂CO₃ |
Other Metal-Mediated Coupling Strategies
While palladium is dominant, other transition metals, particularly copper, offer effective and more economical alternatives for cross-coupling reactions.
Copper-Catalyzed Ullmann Condensation : The classic Ullmann reaction uses stoichiometric or catalytic copper, often at high temperatures, to couple aryl halides with alcohols, amines, and thiols. wikipedia.orgmdpi.com Modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under milder conditions. nih.govresearchgate.net These reactions are particularly effective for constructing aryl ethers (C-O coupling) and N-aryl sulfonamides (C-N coupling). nih.gov The mechanism is thought to involve copper(I) species that undergo oxidative addition to the aryl halide. nih.gov
Copper-Catalyzed C-C Coupling : Copper catalysts can also mediate the coupling of organohalides with various carbon nucleophiles, including organomagnesium reagents and terminal alkynes (Sonogashira-type couplings), providing alternative pathways for C-C bond formation. researchgate.net
| Reaction Type | Coupling Partners | Bond Formed | Typical Catalyst | Typical Conditions |
|---|---|---|---|---|
| Ullmann C-N Coupling | Aryl Halide + Amine/Amide | C-N | CuI, Cu₂O | Ligand (e.g., phenanthroline), Base (K₂CO₃), High Temp (DMF, 120-150°C) |
| Ullmann C-O Coupling | Aryl Halide + Alcohol/Phenol | C-O | CuI, Cu Powder | Base (Cs₂CO₃, K₂CO₃), High Temp (Pyridine, DMF) |
| Ullmann C-S Coupling | Aryl Halide + Thiol | C-S | CuI | Base (K₂CO₃), Polar aprotic solvent |
Intramolecular Rearrangements and Cyclization Mechanisms
Substituted pyrimidinones (B12756618) can undergo fascinating intramolecular rearrangements and cyclizations to form fused heterocyclic systems. These transformations often provide rapid access to complex molecular architectures from relatively simple precursors.
Dimroth Rearrangement : This is a well-documented rearrangement in nitrogen-containing heterocycles, including pyrimidine derivatives. benthamscience.com The reaction typically involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic nitrogen atom exchange places. nih.gov For pyrimidine systems fused to a triazole ring, the Dimroth rearrangement can lead to the conversion of a kinetically formed jk-sci.comorganic-chemistry.orgnih.govtriazolo[4,3-c]pyrimidine into a more thermodynamically stable jk-sci.comorganic-chemistry.orgnih.govtriazolo[1,5-c]pyrimidine isomer. benthamscience.combeilstein-journals.org The accepted mechanism proceeds through protonation, followed by hydrolytic ring-opening to an intermediate that subsequently re-closes in a different orientation before deprotonation. nih.govbeilstein-journals.org This acid- or base-catalyzed process is a powerful tool for generating structural diversity in fused pyrimidine libraries. nih.gov
Intramolecular Cyclization : Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization. For instance, a substituent at the C6 position with a nucleophilic terminus could potentially attack the N1 nitrogen or be designed to condense with the C5-methoxy group (via demethylation followed by cyclization) to form a new fused ring. Such cyclization strategies are fundamental in the synthesis of complex natural products and medicinal agents, often proceeding via tandem reaction cascades. mdpi.com Another possibility includes intramolecular nucleophilic substitution, where a side-chain nucleophile displaces a leaving group on the pyrimidine ring to form a cyclic product.
Tele-substitution : In some electron-deficient heterocyclic systems, a formal substitution can occur where the incoming nucleophile attacks a position remote from the carbon bearing the leaving group, a process known as tele-substitution. chemrxiv.org While less common than direct ipso-substitution, this pathway can lead to unexpected and synthetically useful isomers. The mechanism may involve an initial nucleophilic attack at an activated position, followed by a cascade of electronic shifts and elimination of the leaving group. chemrxiv.org
Tautomerism and Isomerization Phenomena within the Pyrimidinone System
The structure of this compound allows for the existence of several tautomeric forms, which are isomers that readily interconvert through the migration of a proton. This phenomenon is a key aspect of its chemical character, influencing its spectroscopic properties, reactivity, and potential biological activity. The primary tautomeric equilibrium for pyrimidin-4(1H)-ones is between the lactam (keto) and lactim (enol) forms.
For this compound, the predominant tautomer is the 4(1H)-one form, also known as the keto or amide form. In this structure, the proton resides on one of the nitrogen atoms of the pyrimidine ring. However, it can undergo proton transfer to the exocyclic oxygen atom to form the aromatic 4-hydroxypyrimidine (B43898) tautomer, the enol form. Theoretical and experimental studies on related pyrimidinone systems have consistently shown that the keto form is significantly more stable and therefore the major species present at equilibrium, particularly in the solid state.
The presence of the methoxy group at the 5-position can influence the tautomeric equilibrium, though the fundamental preference for the keto form is generally maintained. The electron-donating nature of the methoxy group can affect the electron density distribution within the pyrimidine ring, but not sufficiently to favor the aromatic enol tautomer. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the resonance stabilization of the amide group.
Beyond the primary keto-enol tautomerism, other isomeric forms can be considered, such as those arising from proton migration between the two ring nitrogen atoms (N1 and N3). The relative stability of these N-H tautomers can be influenced by the substitution pattern on the ring.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structural Description | Predominance |
| 5-Methoxy-1H-pyrimidin-4-one | Proton on N1 | Major tautomer |
| 5-Methoxy-3H-pyrimidin-4-one | Proton on N3 | Minor tautomer |
| 5-Methoxypyrimidin-4-ol | Proton on exocyclic oxygen | Very minor tautomer |
Oxidative and Reductive Transformations in Pyrimidine Chemistry
The pyrimidine ring in this compound can undergo both oxidative and reductive transformations, leading to a variety of derivatives with modified structures and functionalities. These reactions are crucial for the synthesis of novel compounds and for understanding the metabolic fate of pyrimidine-based molecules.
Oxidative Transformations:
The oxidation of pyrimidine derivatives can occur at both the nitrogen and carbon atoms of the ring. The nitrogen atoms are susceptible to N-oxidation, a common reaction for heterocyclic compounds. Treatment of pyrimidines with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) can lead to the formation of N-oxides. For this compound, oxidation could potentially occur at either the N1 or N3 position, with the specific outcome depending on the reaction conditions and the electronic environment of the nitrogen atoms.
Oxidation can also target the carbon atoms of the pyrimidine ring, although this is generally less common for the parent aromatic system unless activated by specific substituents. In some cases, enzymatic oxidation can lead to hydroxylated derivatives. For instance, in biological systems, pyrimidine catabolism can involve oxidative pathways.
Reductive Transformations:
The pyrimidinone ring is susceptible to reduction, typically at the C5-C6 double bond. Catalytic hydrogenation or the use of complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydropyrimidinones and tetrahydropyrimidinones.
The reduction of pyrimidin-4(1H)-ones with sodium borohydride often results in the saturation of the C5-C6 bond to yield the corresponding 5,6-dihydropyrimidin-4(1H)-one. More potent reducing agents like lithium aluminum hydride can potentially lead to further reduction of the carbonyl group, although this is less common and highly dependent on the substrate and reaction conditions. The presence of the methoxy group at the 5-position may influence the regioselectivity and reactivity of the reduction process.
Table 2: Examples of Oxidative and Reductive Transformations of Pyrimidinone Systems
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | H₂O₂, mCPBA | Pyrimidine N-oxide |
| Reduction | NaBH₄ | 5,6-Dihydropyrimidin-4(1H)-one |
| Reduction | LiAlH₄ | Dihydro- or Tetrahydropyrimidinone |
Structural Elucidation and Spectroscopic Characterization of 5 Methoxypyrimidin 4 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Methoxypyrimidin-4(1H)-one, ¹H and ¹³C NMR are fundamental, while advanced techniques and ¹⁹F NMR are crucial for more complex derivatives.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons.
Pyrimidine (B1678525) Ring Protons: The protons at positions 2 and 6 of the pyrimidine ring (H-2 and H-6) are in different electronic environments and are expected to appear as singlets or narrow doublets due to long-range coupling. Typically, these aromatic protons resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. The H-2 proton, situated between two nitrogen atoms, is often observed at a higher chemical shift compared to the H-6 proton.
Methoxy (B1213986) Group Protons (-OCH₃): The three equivalent protons of the methoxy group attached to C-5 will appear as a sharp singlet. Their chemical shift is typically found in the range of δ 3.8 to 4.1 ppm, a characteristic region for methoxy groups on an aromatic ring.
Amide Proton (-NH): The proton on the nitrogen at position 1 (N-1) is part of a lactam (cyclic amide) structure. This N-H proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed in the downfield region, often between δ 11.0 and 13.0 ppm in a non-protic solvent like DMSO-d₆. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.0 - 8.2 | Singlet (s) |
| H-6 | ~7.6 - 7.8 | Singlet (s) |
| -OCH₃ | ~3.9 | Singlet (s) |
| N-H | ~12.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (C-4): The carbon of the carbonyl group (C=O) is significantly deshielded and is expected to resonate far downfield, typically in the range of δ 160 to 170 ppm. nih.gov
Pyrimidine Ring Carbons: The carbon atoms of the heterocyclic ring appear in the aromatic region. The C-5 carbon, bearing the electron-donating methoxy group, would be found at a higher field compared to other ring carbons. Conversely, the C-2 and C-6 carbons, adjacent to nitrogen atoms, are more deshielded. The C-2 carbon, positioned between two nitrogens, is expected to be the most downfield among the ring carbons.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is typically observed in the upfield region, usually between δ 55 and 60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 - 155 |
| C-4 | ~160 - 165 |
| C-5 | ~140 - 145 |
| C-6 | ~145 - 150 |
| -OCH₃ | ~56 |
For derivatives of this compound with more complex substitution patterns, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and detailed structural analysis. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecular structure. While less critical for the simple parent compound, it is invaluable for assigning protons in substituted alkyl or aryl side chains of derivatives.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It is used to definitively assign the signals of protonated carbons. For instance, it would show a correlation between the methoxy proton signal (~δ 3.9) and the methoxy carbon signal (~δ 56).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). uchile.cl It is crucial for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show correlations from the methoxy protons to the C-5 carbon, and from the H-6 proton to the C-4 and C-5 carbons, confirming the connectivity around the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical and biological properties. ¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterizing these fluorinated analogues. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.org
Key features of ¹⁹F NMR include its vast chemical shift range (over 800 ppm), which minimizes signal overlap and makes the chemical shifts extremely sensitive to subtle changes in the local electronic environment. wikipedia.orgthermofisher.com This sensitivity allows ¹⁹F NMR to be used as a probe to study drug-protein interactions and metabolic transformations. biophysics.org For a hypothetical derivative like 5-fluoro-6-methoxypyrimidin-4(1H)-one, the fluorine atom on the aromatic ring would give a distinct signal, and its coupling with nearby protons (e.g., H-2) would provide valuable structural confirmation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₆N₂O₂), the calculated monoisotopic mass is 126.0429 Da. HRMS can confirm this mass with high precision (typically within 5 ppm).
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the protonated molecule [M+H]⁺, providing structural insights. The fragmentation pathways of methoxypyrimidine derivatives are often competitive and influenced by the position of the substituents. nih.gov
Expected fragmentation patterns for [C₅H₆N₂O₂+H]⁺ would likely involve:
Loss of carbon monoxide (CO): A common fragmentation for cyclic carbonyl compounds, leading to a fragment ion at m/z [M+H - 28]⁺.
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in an ion at m/z [M+H - 15]⁺.
Loss of formaldehyde (CH₂O): A rearrangement followed by the elimination of formaldehyde from the methoxy group could produce a fragment at m/z [M+H - 30]⁺.
These fragmentation pathways help to confirm the presence and location of the methoxy and carbonyl functional groups.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch | Amide (lactam) | 3200 - 3100 | Medium, Broad |
| C-H stretch (aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | -OCH₃ | 2950 - 2850 | Medium |
| C=O stretch | Amide (lactam) | 1700 - 1650 | Strong |
| C=N / C=C stretch | Pyrimidine Ring | 1650 - 1550 | Strong to Medium |
| C-O-C stretch (asymmetric) | Aryl ether | 1275 - 1200 | Strong |
| C-O-C stretch (symmetric) | Aryl ether | 1075 - 1020 | Medium |
The presence of a strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group in the pyrimidinone ring. researchgate.net The broad band above 3100 cm⁻¹ confirms the N-H group, while the sharp peaks between 1650 and 1550 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the heterocyclic ring. scialert.net The strong bands in the 1275-1020 cm⁻¹ region are indicative of the C-O stretching of the aryl ether (methoxy) group, further confirming the molecular structure. nih.gov
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the chromophoric system of this compound and its derivatives. The pyrimidinone core contains unsaturated bonds (C=C and C=O) and heteroatoms with non-bonding electrons (n-electrons), which constitute the chromophore responsible for the absorption of UV light. shu.ac.ukmsu.edu
The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. msu.edu For molecules like this compound, two primary types of electronic transitions are expected:
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org They are typically of high intensity (large molar absorptivity, ε) and occur in systems with conjugated double bonds. shu.ac.uk The conjugated system in the pyrimidinone ring gives rise to strong π → π* absorption bands. msu.edu
n → π* Transitions : These involve the promotion of an electron from a non-bonding atomic orbital (e.g., the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of much lower intensity (low ε) compared to π → π* transitions. shu.ac.uk
The presence of the methoxy (-OCH₃) group, an auxochrome, on the pyrimidine ring is expected to influence the absorption maxima (λmax). Auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) by extending the conjugation through their non-bonding electrons.
Table 1: Representative UV-Vis Absorption Data for Pyrimidine-based Chromophores
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | 230 - 280 | High (8,000 - 20,000) |
Note: The data in this table is representative of pyrimidine derivatives and serves to illustrate the expected spectral characteristics. msu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on its derivatives provide a clear and consistent picture of the expected molecular geometry, intermolecular interactions, and crystal packing. mdpi.comnajah.edumdpi.com
Molecular Conformation and Geometry
In the solid state, the pyrimidinone ring is expected to be essentially planar or exhibit a very shallow boat/chair conformation. nih.govmdpi.com The methoxy group may lie coplanar with the ring or be slightly twisted, a conformation often influenced by steric effects and crystal packing forces. researchgate.net The bond lengths and angles within the heterocyclic ring are characteristic of its aromatic and amide nature, showing partial double bond character for the N-C=O and N-C=N linkages.
Table 2: Expected Geometric Parameters for the this compound Moiety
| Parameter | Bond | Expected Length (Å) / Angle (°) |
|---|---|---|
| Bond Length | C4=O | ~1.23 |
| Bond Length | N1-C6 | ~1.37 |
| Bond Length | C5-C6 | ~1.36 |
| Bond Length | C5-O(methoxy) | ~1.36 |
| Bond Angle | C6-N1-C2 | ~122° |
| Bond Angle | N3-C4-C5 | ~117° |
Note: Values are derived from crystallographic data of closely related pyrimidinone derivatives. najah.edumdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of pyrimidinone derivatives is predominantly directed by strong, specific hydrogen bonds. The N1-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (at C4) is an excellent hydrogen-bond acceptor. This combination reliably leads to the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. najah.edumdpi.com
Beyond this primary interaction, weaker C-H···O and C-H···N hydrogen bonds often link these dimers into more extended structures. nih.govresearchgate.net In some derivatives, π-π stacking interactions between the pyrimidine rings can also play a role in stabilizing the crystal packing. researchgate.net
Table 3: Typical Hydrogen Bond Geometries in Pyrimidinone Derivative Crystals
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| N1 | H1 | O(C4) | ~0.86 | ~2.00 | ~2.85 | ~170° |
| C6 | H6 | O(C4) | ~0.93 | ~2.45 | ~3.30 | ~150° |
Note: Data represents typical geometries observed in related crystal structures. najah.edunih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For a typical pyrimidinone crystal, the dnorm map would show intense red spots over the N1-H proton and the C4=O oxygen, visually confirming the strong N-H···O hydrogen bonds as the primary interaction sites. mdpi.commdpi.com
The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. For pyrimidinone structures, the plot is typically dominated by contributions from H···H, O···H/H···O, and N···H/H···N contacts.
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyrimidinone Derivatives
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 35 - 45% | Represents van der Waals forces and contacts between peripheral hydrogen atoms. nih.govresearchgate.net |
| O···H / H···O | 25 - 35% | Primarily corresponds to the crucial N-H···O and weaker C-H···O hydrogen bonds. nih.gov |
| N···H / H···N | 10 - 15% | Relates to hydrogen bonds involving ring nitrogen atoms as acceptors. nih.govresearchgate.net |
| C···H / H···C | 5 - 10% | Indicates weaker C-H···π or other van der Waals interactions. nih.gov |
Note: Percentages are typical values derived from Hirshfeld analyses of similar heterocyclic compounds. nih.govnih.govresearchgate.net This analysis confirms that hydrogen bonding and van der Waals interactions are the key forces governing the crystal packing. nih.gov
Advanced Theoretical and Computational Investigations of 5 Methoxypyrimidin 4 1h One
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools in materials science and pharmaceutical research. nih.govresearchgate.net DFT methods are used to investigate the electronic structure, geometry, and various properties of molecules. mdpi.com For complex analyses, such as predicting electronic absorption spectra, Time-Dependent DFT (TD-DFT) is employed. polessu.by A common approach involves using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comrsc.org
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process uses DFT to minimize the energy of the molecule, providing its ground-state equilibrium geometry. mdpi.comrsc.org The resulting optimized structure yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like single-crystal X-ray diffraction, although discrepancies may arise as calculations are often performed for a single molecule in the gas phase, whereas experimental results are for the solid state. rsc.org To ensure the optimized structure represents a true energy minimum, frequency calculations are performed; the absence of imaginary frequencies confirms its stability. wjarr.com
Table 1: Predicted Geometrical Parameters for 5-Methoxypyrimidin-4(1H)-one Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a published study on this specific molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.38 |
| Bond Length (Å) | C4=O8 | 1.24 |
| Bond Length (Å) | C5-O7 | 1.36 |
| Bond Angle (°) | C2-N3-C4 | 115.5 |
| Bond Angle (°) | N3-C4-C5 | 125.0 |
| Dihedral Angle (°) | C2-N1-C6-C5 | -1.2 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level (EHOMO) is related to the molecule's nucleophilicity. wjarr.comyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level (ELUMO) is related to electrophilicity. wjarr.comyoutube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wjarr.com A small energy gap indicates that the molecule is highly polarizable and chemically reactive, while a large gap suggests high stability. wjarr.com From the HOMO and LUMO energies, other global reactivity descriptors such as chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. wjarr.com
Table 2: Illustrative FMO and Reactivity Descriptors for a Pyrimidine (B1678525) Derivative Note: This data is based on findings for representative pyrimidine derivatives and serves to illustrate the type of results obtained from FMO analysis. wjarr.com
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.52 |
| LUMO Energy | ELUMO | -1.68 |
| Energy Gap | ΔE | 3.84 |
| Chemical Hardness | η | 1.92 |
| Chemical Softness | σ | 0.52 |
| Electronegativity | χ | 3.60 |
| Electrophilicity Index | ω | 3.38 |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com These maps are invaluable for predicting how molecules interact and for identifying reactive sites. deeporigin.com The MEP surface is color-coded to represent different electrostatic potential values:
Red: Regions of most negative electrostatic potential, indicating high electron density. These areas are susceptible to electrophilic attack. wolfram.comuni-muenchen.de
Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These areas are prone to nucleophilic attack. wolfram.comuni-muenchen.de
Green: Regions of neutral or near-zero potential. wolfram.com
For this compound, the MEP map would be expected to show negative potential (red/yellow) concentrated around the electronegative carbonyl oxygen atom (at position 4) and the ring nitrogen atoms, identifying them as sites for electrophilic interaction. A region of positive potential (blue) would likely be found around the hydrogen atom attached to the N1 nitrogen, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.
Table 3: Hypothetical NBO Analysis for this compound Note: This table is a hypothetical representation of NBO results, illustrating the types of interactions and stabilization energies that would be calculated.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| O8 (Lone Pair) | π(N3-C4) | 35.5 |
| O7 (Lone Pair) | π(C5-C6) | 28.1 |
| N1 (Lone Pair) | π(C2-N3) | 45.2 |
| N3 (Lone Pair) | π(C4-C5) | 40.8 |
Computational methods are crucial for predicting the Nonlinear Optical (NLO) properties of new materials before their synthesis, guiding the development of compounds for advanced photonic and optical applications. nih.govresearchgate.net Pyrimidine derivatives are often investigated for their NLO potential due to the π-deficient and electron-withdrawing nature of the pyrimidine core. nih.gov Key NLO parameters, including the electric dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT. A large hyperpolarizability value, in particular, indicates a strong NLO response, making the molecule a promising candidate for NLO materials. These calculations help provide foundational insights into a molecule's potential for use in optical technologies. rsc.org
Table 4: Calculated NLO Properties for a Representative Pyrimidine Derivative (PMMS) Note: This data is from a published study on the pyrimidine derivative PMMS and is included for illustrative purposes. nih.govresearchgate.netrsc.orgrsc.org
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) [Debye] | 5.89 |
| Mean Polarizability (α) [esu] | 2.85 x 10-23 |
| First Hyperpolarizability (β) [esu] | 4.21 x 10-30 |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor), such as a protein or enzyme. remedypublications.comtandfonline.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, often by inhibiting specific enzymes. mdpi.comnih.gov A docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant biological target. The simulation results would provide a docking score, which estimates the binding free energy, and reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.com This information is critical for understanding the compound's potential biological activity and for guiding the design of more potent derivatives. tandfonline.com
Pharmacophore Mapping for Structure-Activity Correlation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionic centers. nih.govnih.gov By aligning a set of active molecules and extracting their common features, a pharmacophore model can be generated.
This model serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity. nih.gov Furthermore, it is a crucial tool in understanding structure-activity relationships (SAR), explaining why certain structural modifications on a scaffold like pyrimidinone lead to an increase or decrease in potency. nih.govju.edu.jo For example, pharmacophore studies on a series of pyrrolopyrimidines identified a five-point model with two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring as crucial for activity against multidrug resistance-associated protein (MRP1). nih.gov This model successfully guided the discovery of new active compounds.
While a specific pharmacophore model for this compound has not been published, its structure contains key features that would be considered in such a model:
Hydrogen Bond Acceptors: The carbonyl oxygen and the methoxy (B1213986) oxygen.
Hydrogen Bond Donor: The nitrogen atom at position 1 (N1-H).
Aromatic Ring: The pyrimidine ring itself.
These features would be mapped and their spatial relationships defined to correlate with the biological activity of a series of related compounds.
Table 2: Common Pharmacophoric Features and Their Roles
| Pharmacophoric Feature | Abbreviation | Description | Potential Role in Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., amide N-H). | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the target's active site. |
| Hydrophobic/Lipophilic Group | H/L | A nonpolar group (e.g., alkyl, aryl groups). | Engages in van der Waals or hydrophobic interactions with nonpolar pockets of the target. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Participates in π-π stacking or hydrophobic interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comtanaffosjournal.ir By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with the surrounding environment, such as water or other solvents. nih.govmdpi.com
For a molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformers) in a biological environment. wustl.edu This is crucial because a molecule's conformation often dictates its ability to bind to a target receptor. The simulations can track the rotation around single bonds and the puckering of rings, identifying the most stable and frequently adopted conformations. abo.firesearchgate.net
Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvent interactions. nih.gov They can show how water molecules form hydrogen bond networks around the solute, which can significantly influence its solubility, stability, and binding properties. researchgate.net Analysis of the simulation trajectory can quantify the number and lifetime of hydrogen bonds between the compound and solvent molecules, providing insights that are difficult to obtain experimentally. nih.gov While specific MD simulation studies on this compound are not documented in the literature, the methodology is widely applied to understand the dynamic behavior of small molecules in pharmaceutical research. mdpi.com
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure over time. | Indicates the stability of the molecule's conformation and the overall simulation. |
| Torsional/Dihedral Angles | Measures the rotation around chemical bonds. | Reveals the flexibility of the molecule and identifies preferred conformers. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Characterizes the structure of the solvent around the molecule and identifies key solute-solvent interactions. |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the solute and solvent or within the solute itself. | Quantifies the strength and nature of interactions with the solvent, which affects solubility and binding. |
Applications in Chemical Synthesis and Materials Science
Role as Synthetic Intermediates in Pharmaceutical Chemistry
The pyrimidine (B1678525) core is a ubiquitous feature in numerous biologically active compounds, including many approved drugs. 5-Methoxypyrimidin-4(1H)-one serves as a key starting material for the synthesis of various substituted pyrimidines, which are then elaborated into potential therapeutic agents.
While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available research, its derivatives are of significant interest in medicinal chemistry. For instance, the structurally related N1-(6-Hydroxy-5-methoxy-4-pyrimidinyl) sulfanilamide (B372717) highlights the potential for this scaffold in developing sulfonamide-based drugs. The core structure is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy. The general importance of pyrimidine derivatives in anticancer research is well-established, with numerous studies focusing on the synthesis of novel pyrimidine-based compounds as potential anticancer agents.
A significant application of this compound lies in its conversion to more reactive intermediates. For example, it can be a precursor to 2,4-dichloro-5-methoxypyrimidine. This transformation is achieved through chlorination, for example, using phosphorus oxychloride. The resulting dichlorinated pyrimidine is a highly versatile intermediate, as the chlorine atoms can be selectively displaced by various nucleophiles to build a diverse library of substituted pyrimidines for drug screening.
| Intermediate | Precursor | Reagent | Application |
| 2,4-dichloro-5-methoxypyrimidine | 2,4-dihydroxy-5-methoxypyrimidine (tautomer of this compound) | Phosphorus oxychloride | Synthesis of substituted pyrimidines for pharmaceuticals |
The pyrimidine ring of this compound can be annulated with other rings to construct fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. The synthesis of fused pyrimidines, such as purines and pteridines, often involves the construction of a second ring onto a pre-existing pyrimidine core. While specific examples starting directly from this compound are not readily found in literature, the general strategies for fused pyrimidine synthesis are applicable. The pyrimidine nucleus is a fundamental component of a vast number of alkaloids, drugs, and antimicrobial agents.
Utility in Agrochemical Synthesis
The pyrimidine scaffold is also a key component in a number of agrochemicals, particularly herbicides and fungicides. The triazolopyrimidine sulfonamides are a well-known class of herbicides that act by inhibiting acetohydroxyacid synthase (AHAS). Research in this area has led to the development of compounds like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, which demonstrates the importance of the methoxypyrimidine moiety in creating potent herbicides. While the direct use of this compound as a starting material for commercial agrochemicals is not explicitly detailed, its structural motifs are clearly relevant to the design of new and effective crop protection agents.
Potential in the Development of Advanced Materials and Functional Molecules
The application of pyrimidine derivatives extends beyond the life sciences into the realm of materials science. Organic light-emitting diodes (OLEDs) are a key area where heterocyclic compounds, including pyrimidines, are utilized. These compounds can serve as components of the emissive layer or as charge-transporting materials. The electronic properties of the pyrimidine ring can be tuned by substitution, making it a promising scaffold for the development of new materials for electronic and photonic applications. Although specific research on this compound in OLEDs is not prominent, the broader field of functional organic dyes and materials frequently incorporates pyrimidine-based structures.
Mechanistic Insights into Biological Activities and Pharmacological Interactions
Enzyme Inhibition Mechanisms and Target Identification
The pyrimidinone scaffold is a versatile structure that has been shown to interact with a variety of enzymes, leading to the inhibition of their catalytic activity. The following sections detail the mechanistic insights into the inhibition of several key enzymes by pyrimidinone analogues.
Influenza A Endonuclease Inhibition by Pyrimidinone Analogues
The endonuclease activity of the influenza A virus polymerase acidic (PA) protein is a crucial target for antiviral drug development, as it is essential for the "cap-snatching" mechanism required for viral transcription. rsc.org Phenyl substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of this enzyme, acting as bimetal chelating ligands that bind to the active site. nih.gov
Studies exploring the impact of aza-substitution in this scaffold—replacing a carbon atom with a nitrogen atom to create a pyrimidinone ring—have revealed that such modifications can retain or even enhance inhibitory activity. Specifically, the 5-aza analogue of 6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one , demonstrated significant activity as an influenza A endonuclease inhibitor. nih.gov This compound exhibited an IC₅₀ value of 0.58 μM, indicating potent inhibition of the enzyme. nih.gov The structure-activity relationship (SAR) observed for these aza analogues is consistent with those previously seen with the phenyl substituted 3-hydroxypyridin-2(1H)-ones, suggesting a similar mechanism of action involving chelation of the metal ions in the endonuclease active site. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one | Influenza A Endonuclease | 0.58 |
Kinase Inhibition Studies (e.g., EGFR, PI3K)
The pyrimidine (B1678525) nucleus is a well-established scaffold in the design of kinase inhibitors, largely because it acts as a bioisostere of the purine (B94841) ring of adenosine (B11128) triphosphate (ATP). mdpi.comnih.gov This structural mimicry allows pyrimidine-based compounds to compete with ATP for binding to the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), thereby inhibiting their activity. mdpi.comnih.gov
Extensive research into fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, has yielded highly potent EGFR inhibitors with IC₅₀ values in the nanomolar range. mdpi.comresearchgate.net For instance, certain 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated EGFR IC₅₀ values as low as 3.63 nM. nih.gov The structure-activity relationship studies of these compounds have provided a deep understanding of the structural requirements for potent inhibition. nih.govnih.gov
While direct studies on 5-Methoxypyrimidin-4(1H)-one are limited, the established role of the pyrimidine core in binding to the ATP pocket of kinases suggests its potential as a starting point for the design of EGFR inhibitors. mdpi.com Similarly, the PI3K pathway is another critical signaling cascade in cancer, and its inhibition is a key therapeutic strategy. remedypublications.com The development of dual EGFR/PI3K inhibitors, such as MTX-531, which incorporates a more complex quinazoline-based structure, underscores the viability of targeting these kinases with related heterocyclic scaffolds. nih.govresearchgate.net MTX-531 has shown potent inhibition of both EGFR and various PI3K isoforms, with IC₅₀ values in the low nanomolar range. researchgate.net
| Compound Class/Name | Target Kinase | Reported IC₅₀ Values |
|---|---|---|
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 383.7 nM |
| MTX-531 | EGFR | 14.7 nM |
| MTX-531 | PI3Kα | 6.4 nM |
| MTX-531 | PI3Kβ | 233 nM |
| MTX-531 | PI3Kγ | 8.3 nM |
| MTX-531 | PI3Kδ | 1.1 nM |
5-Lipoxygenase-Activating Protein (FLAP) Inhibition
5-Lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. mdpi.comsemanticscholar.org As such, FLAP is a key target for the development of anti-inflammatory drugs. ccij-online.org Known FLAP inhibitors, such as MK-886, typically possess indole (B1671886) or quinoline (B57606) core structures. mdpi.comresearchgate.net At present, there is a lack of published research specifically investigating this compound or its close analogues as FLAP inhibitors. Computational and in vitro studies would be necessary to determine if the pyrimidinone scaffold can effectively interact with the binding pocket of FLAP.
Modulation of Other Enzymatic Pathways (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.
Studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors. researchgate.net In one study, a series of novel pyrimidines were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activity. Compounds 3 and 4a from this study demonstrated excellent inhibitory activity against COX-2 with IC₅₀ values of 0.85 μM and 0.65 μM, respectively. These values are comparable to the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.56 μM). Another study also reported the selective COX-2 inhibitory properties of pyrimidine derivatives L1 and L2 . researchgate.net
| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 3 | 5.50 | 0.85 | 6.47 |
| Compound 4a | 5.05 | 0.65 | 7.77 |
| Celecoxib (Reference) | 6.34 | 0.56 | 11.32 |
| Ibuprofen (Reference) | 3.1 | 1.2 | 2.58 |
Receptor Modulation and Binding Studies
In addition to enzyme inhibition, the biological activities of pyrimidinone analogues can be attributed to their interaction with various cellular receptors, leading to either agonistic or antagonistic effects.
Interaction with Neurotransmitter Receptors (e.g., Cannabinoid, Bradykinin)
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes, including pain, inflammation, and immune function. The pyridone and pyrimidinone scaffolds have been explored for their potential to modulate these receptors. For example, N-aryl-2-pyridone-3-carboxamide derivatives have been developed as CB2 receptor agonists. More directly relevant, a series of novel quinazoline/pyrimidine-2,4(1H,3H)-diones were designed and synthesized, leading to the identification of potent and selective CB2 agonists. One pyrimidine-2,4(1H,3H)-dione derivative, compound 36 , exhibited high potency and selectivity for the CB2 receptor. These findings suggest that the pyrimidinone core can serve as a suitable scaffold for the design of cannabinoid receptor ligands.
The bradykinin (B550075) receptors, B1 and B2, are involved in inflammation and pain signaling. While a variety of peptide and non-peptide antagonists have been developed for these receptors, there is currently no specific research available that details the interaction of this compound or its direct analogues with bradykinin receptors. Future molecular docking and binding affinity studies would be required to explore this potential interaction.
Transient Receptor Potential Vanilloid-1 (TRPV1) Interaction
General Antibacterial and Antifungal Activity Mechanisms (in vitro)
The pyrimidine nucleus is a foundational structure in numerous biologically active compounds and a key component of nucleic acids. semanticscholar.orgnih.gov Its derivatives have been extensively studied for their antimicrobial properties, exhibiting a variety of action mechanisms. healthinformaticsjournal.comnih.gov While specific in-vitro mechanistic studies exclusively for this compound are not extensively detailed, the broader class of pyrimidinone and pyrimidine derivatives has been shown to exert antimicrobial effects through several key pathways.
Generally, the antimicrobial action of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.govmdpi.com Some common mechanisms include:
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to the natural purine and pyrimidine bases, many derivatives can interfere with the synthesis of DNA and RNA. They can act as competitive inhibitors of enzymes essential for nucleotide biosynthesis, leading to the disruption of microbial replication and growth. semanticscholar.org
Enzyme Inhibition: Pyrimidine analogs can target and inhibit crucial microbial enzymes. For example, some derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of tetrahydrofolate, a cofactor required for the production of amino acids and nucleic acids. semanticscholar.org
Cell Wall and Membrane Disruption: Certain substituted pyrimidines, particularly thiopyrimidine derivatives, have demonstrated the ability to interfere with the integrity of the microbial cell wall or cell membrane. mdpi.com This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Protein Synthesis Inhibition: By mimicking natural nucleobases, some pyrimidine compounds can be erroneously incorporated into messenger RNA (mRNA) or interfere with ribosomal function, leading to the inhibition of protein synthesis.
The presence of a methoxy (B1213986) group (-OCH3) at the C5 position, as in the subject compound, can influence the molecule's electronic properties and lipophilicity, which in turn may modulate its ability to penetrate microbial cells and interact with intracellular targets. mdpi.com
Antiviral Activity Modalities (in vitro)
The pyrimidine scaffold is a cornerstone of antiviral drug development, largely because of its central role in the structure of nucleosides. semanticscholar.org Many antiviral drugs are nucleoside or nucleotide analogs that contain a modified pyrimidine or purine base. While direct in-vitro antiviral studies on this compound are not prominent in the literature, the general modalities for pyrimidine derivatives are well-established.
The primary antiviral mechanism for this class of compounds is the inhibition of viral replication. This is often achieved through:
Inhibition of Viral Polymerases: Pyrimidine nucleoside analogs can be phosphorylated within the host cell to their active triphosphate form. These active metabolites then act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases. Their incorporation into the growing nucleic acid chain can lead to chain termination, preventing the completion of the viral genome.
Inhibition of Other Viral Enzymes: Beyond polymerases, pyrimidine derivatives can be designed to inhibit other essential viral enzymes. For instance, compounds with a pyrimidinone core have been investigated as non-nucleoside inhibitors of enzymes like HIV-1 reverse transcriptase or integrase. The pyrimidinone structure is noted in indices of antiviral drug development literature. wiley-vch.de
The specific substitutions on the pyrimidine ring are critical for selective toxicity against viral targets while minimizing effects on host cell polymerases and cellular functions.
Structure-Activity Relationship (SAR) Studies and Rational Compound Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrimidine derivatives correlates with their biological activity, guiding the rational design of more potent and selective compounds. nih.govresearchgate.net
The biological profile of a pyrimidine derivative is profoundly influenced by the type and position of substituents on the heterocyclic ring. nih.gov
Position 2 and 4/6: Substitutions at the C2, C4, and C6 positions are common points of modification. The introduction of amino, thio, or substituted aryl groups at these positions has been shown to significantly impact antimicrobial and anticancer activities. For example, studies on various pyrimidine series have shown that introducing electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OH, -OCH3) can modulate potency against different microbial strains. mdpi.com
Position 5: The C5 position is also a critical site for substitution. The introduction of a methoxy group, as in this compound, adds a moderately electron-donating group with potential for hydrogen bonding, which can alter target binding affinity and pharmacokinetic properties. In other series, halogenation (e.g., bromo or iodo substituents) at C5 has been shown to enhance inhibitory activity against certain enzymes. nih.gov
The following table presents representative SAR data for a series of pyrimidinone-fused naphthoquinone derivatives, illustrating the impact of substitutions on antibacterial activity against Streptococcus mutans.
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) |
| 1a | H | H | H | H | 6.25 |
| 1b | CH3 | H | H | H | 3.13 |
| 1c | OCH3 | H | H | H | 1.56 |
| 1d | Cl | H | H | H | 3.13 |
| 1e | H | H | Cl | H | 6.25 |
| 1f | H | H | OCH3 | H | 1.56 |
Data is illustrative of general SAR principles for pyrimidinone-containing scaffolds and is adapted from studies on pyrimidinone-fused naphthoquinones for conceptual understanding. mdpi.compreprints.org
This data suggests that substitutions on the fused ring system, such as methoxy groups at specific positions (1c, 1f), can significantly enhance antibacterial potency compared to the unsubstituted parent compound (1a).
In modern drug discovery, potency alone is not the sole indicator of a promising lead compound. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are crucial for optimizing compounds while maintaining drug-like properties. acs.orgsciforschenonline.org
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size. wikipedia.org Optimization strategies for pyrimidinone scaffolds often involve structural modifications that increase favorable interactions with the target protein without proportionally increasing the molecular weight. acs.orgnih.gov
Lipophilic Ligand Efficiency (LLE): LLE assesses the relationship between a compound's potency and its lipophilicity (logP or logD). It is a valuable tool for guiding optimization away from excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org For pyrimidinone derivatives, optimization might involve replacing lipophilic groups with more polar ones that can still form key interactions (e.g., hydrogen bonds), thereby improving LLE. For example, in the optimization of a furano-pyrimidine series, the introduction of specific solubilizing functional groups led to an inhibitor with improved in-vitro potency and physicochemical properties, resulting in a compound with superior LLE and in-vivo activity. acs.org
Rational design strategies for pyrimidinone derivatives focus on balancing potency with physicochemical properties. This involves iterative cycles of designing, synthesizing, and testing analogs to improve target affinity while controlling molecular weight and lipophilicity, ultimately leading to compounds with a higher probability of success in clinical development.
Future Directions and Emerging Research Avenues for 5 Methoxypyrimidin 4 1h One
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, sustainability, and environmental responsibility. Future research on 5-Methoxypyrimidin-4(1H)-one will likely prioritize the development of synthetic protocols that align with these principles.
Key emerging methodologies include:
Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow for the synthesis of complex, diverse products in a single step from three or more starting materials, enhancing efficiency and reducing waste. nih.gov A novel, regioselective, iridium-catalyzed multicomponent synthesis has been developed for pyrimidines, using amidines and up to three different alcohols. nih.govorganic-chemistry.orgfigshare.com This method proceeds through condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, and can achieve yields of up to 93%. nih.govorganic-chemistry.org Adapting such MCR strategies for the synthesis of this compound could offer a significant improvement over traditional multi-step procedures. The use of alcohols derived from biomass, such as lignocellulose, further enhances the sustainability of this approach. nih.govorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry for synthesizing heterocyclic compounds. nih.gov This technique often leads to dramatically reduced reaction times, higher product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Its application follows green protocols by enabling the use of recyclable solvents and simplifying work-up procedures. nih.gov Developing a microwave-assisted synthesis for this compound could streamline its production and facilitate the rapid generation of derivative libraries.
Catalyst-Free and On-Water Synthesis: Recent research has demonstrated the feasibility of synthesizing pyrimidine (B1678525) derivatives under catalyst-free conditions, sometimes using magnetized deionized water as a green solvent. researchgate.net These methods offer significant advantages, including low cost, environmental friendliness, and simple procedures. researchgate.net Exploring these catalyst-free approaches for this compound would represent a significant step towards truly sustainable chemical manufacturing.
| Methodology | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Iridium-Catalyzed Multicomponent Reaction | High regioselectivity, high yields (up to 93%), use of sustainable starting materials (alcohols), liberates only H2 and H2O. | Direct, atom-economical synthesis from simple, potentially bio-based precursors. | nih.govorganic-chemistry.orgfigshare.com |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, easier work-up, reduced pollution. | Rapid and efficient production, suitable for high-throughput synthesis of derivatives. | nih.gov |
| Catalyst-Free "On-Water" Synthesis | Eco-friendly, low cost, simplicity, short reaction times, high yields. | Maximally green and cost-effective production route, minimizing hazardous waste. | researchgate.net |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
While the core structure of this compound is known, its full chemical reactivity remains largely untapped. Future research should focus on exploring novel transformations to generate derivatives with unique functionalities.
Direct C-H Functionalization: This has emerged as a powerful tool in organic synthesis, allowing for the formation of new C-C or C-heteroatom bonds by directly transforming native C-H bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials, making syntheses more step-economical. For this compound, C-H functionalization at the C2 or C6 positions could provide direct access to a wide range of substituted analogs that are otherwise difficult to synthesize. Transition-metal-catalyzed methods are a major focus in this area. researchgate.net
Reactivity with Nucleophiles: A deeper investigation into the reactivity of the pyrimidinone ring with various nucleophiles could uncover new synthetic pathways. jocpr.com For instance, exploring reactions like aminolysis or hydrazinolysis could lead to novel substituted pyrimidinones (B12756618) with potential biological activities. jocpr.com
Transformations of the Methoxy (B1213986) Group: The 5-methoxy group is a key functional handle. Future studies could investigate its selective demethylation to yield the corresponding 5-hydroxy derivative, which could then be used for further functionalization through etherification or esterification, creating a new family of compounds.
| Transformation Type | Target Position/Group | Potential Outcome/Product Class | References |
|---|---|---|---|
| Direct C-H Arylation/Alkylation | C2, C6 positions | 2- or 6-Aryl/Alkyl-5-methoxypyrimidin-4(1H)-ones | researchgate.net |
| Nucleophilic Aromatic Substitution | Positions activated by other groups (if any) | Amino, hydrazino, or other heteroatom-substituted derivatives | jocpr.com |
| Demethylation/Further Functionalization | 5-Methoxy group | 5-Hydroxy, 5-alkoxy, or 5-acyloxy derivatives | N/A |
Integration of Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. Applying these methods to this compound can guide synthetic efforts and prioritize compounds with the highest potential.
Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning QSAR models can be developed for pyrimidine and uracil (B121893) derivatives to predict their biological activity, such as anticancer effects. bg.ac.rsresearchgate.netnih.gov By building a QSAR model for derivatives of this compound, researchers can predict the activity of virtual compounds, allowing them to focus synthesis on the most promising candidates. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ccij-online.orgnih.gov Docking studies can elucidate the binding modes of this compound derivatives with targets like Cyclin-Dependent Kinase 2 (CDK2) or the X-linked inhibitor of apoptosis protein (XIAP), helping to rationalize observed activity and design more potent inhibitors. ccij-online.orgrsc.org
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. In silico tools can be used to evaluate the pharmacokinetic profiles of novel this compound derivatives, ensuring that resources are invested in compounds with favorable drug-like properties. rsc.org
| Computational Method | Application for this compound Research | Key Insights Gained | References |
|---|---|---|---|
| QSAR Modeling | Predicting the biological activity (e.g., antiproliferative) of novel derivatives. | Identification of key structural features required for high activity. | bg.ac.rsnih.gov |
| Molecular Docking | Simulating the interaction between derivatives and specific protein targets. | Understanding binding modes and structure-activity relationships. | ccij-online.orgnih.govrsc.org |
| ADMET Prediction | Evaluating the drug-likeness and pharmacokinetic properties of virtual compounds. | Early identification of candidates with potentially poor safety or bioavailability profiles. | rsc.org |
Expansion into New Areas of Biological and Materials Science Research
The inherent versatility of the pyrimidinone core suggests that derivatives of this compound could find applications in diverse and underexplored scientific fields.
New Therapeutic Targets: While pyrimidinones are known for activities like anti-inflammatory and diuretic effects, their potential against other diseases is vast. nih.gov Future biological screening could focus on targets relevant to neurodegenerative diseases, metabolic disorders, or viral infections. The pyrimidine scaffold is a known component of many anticancer agents, and new derivatives could be evaluated as selective inhibitors of novel targets like A2B adenosine (B11128) receptors or various kinases. nih.govnih.gov
Agrochemicals: Functionalized pyrimidines have shown promise as herbicidal agents. nih.gov Derivatives of this compound could be screened for activity against various plant species, potentially leading to the development of new, effective agrochemicals.
Materials Science: Heterocyclic compounds are of great interest in materials science for applications in organic electronics and photovoltaics. researchgate.net The electron-rich nature of the pyrimidine ring, combined with its capacity for functionalization and hydrogen bonding, makes it a candidate for the design of novel organic semiconductors, dyes, or ligands for creating metal-organic frameworks (MOFs).
Supramolecular Chemistry: The ability of the pyrimidinone core to form hydrogen bonds makes it an excellent building block for supramolecular assemblies. mdpi.com Research could explore the use of this compound derivatives in creating functional supramolecular systems for applications in targeted drug delivery, bioimaging, or chemical sensing. mdpi.com
| Research Area | Rationale and Potential Application | Key Research Objective | References |
|---|---|---|---|
| Targeted Cancer Therapy | The pyrimidine scaffold is a privileged structure in oncology. | Design derivatives as selective inhibitors of specific kinases (e.g., CDK2) or anti-apoptotic proteins. | nih.govrsc.org |
| Agrochemicals | Certain substituted pyrimidines exhibit herbicidal properties. | Screen for pre-emergent herbicidal activity against common weeds. | nih.gov |
| Organic Electronics | Heterocyclic compounds can possess useful electronic properties. | Synthesize and characterize derivatives for potential use as organic semiconductors or in dye-sensitized solar cells. | researchgate.net |
| Supramolecular Systems | The pyrimidinone core is suitable for forming non-covalent, ordered structures. | Develop novel materials for precision medicine, such as drug delivery platforms or diagnostic probes. | mdpi.com |
Q & A
Q. How can the pyrimidinone core be modified to enhance bioactivity or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
